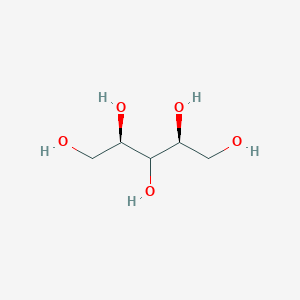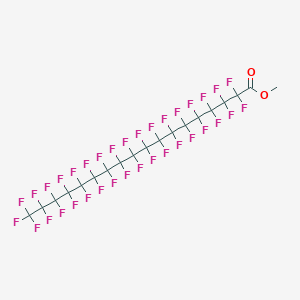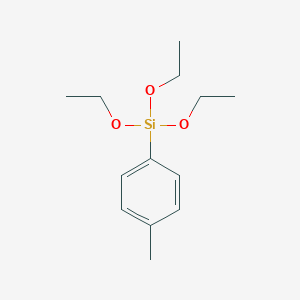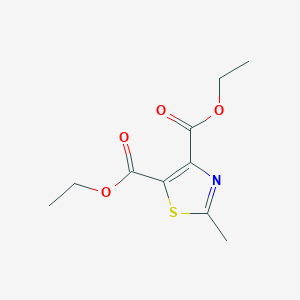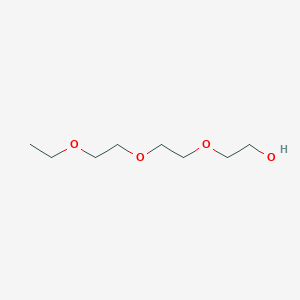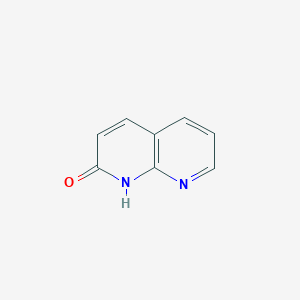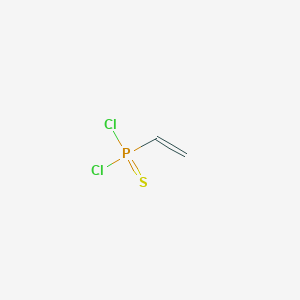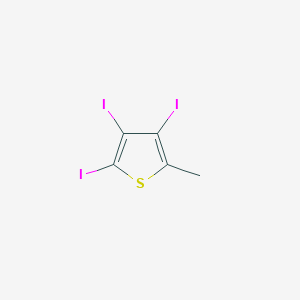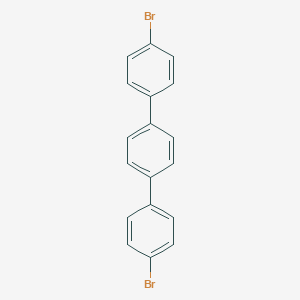
5,6-Dichloroisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloroisoindoline is a chemical compound characterized by the presence of two chlorine atoms attached to the isoindoline ring. The molecular formula of this compound is C8H7Cl2N, and it has a molecular weight of 188.05 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloroisoindoline typically involves the chlorination of isoindoline. One common method includes the reaction of isoindoline with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pressures to ensure selective chlorination at the 5 and 6 positions of the isoindoline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloroisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-diones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Isoindoline-1,3-diones.
Reduction: Amine derivatives of isoindoline.
Substitution: Hydroxyl or amino-substituted isoindoline derivatives.
Scientific Research Applications
5,6-Dichloroisoindoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5,6-Dichloroisoindoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Isoindoline: The parent compound without chlorine substitutions.
5-Chloroisoindoline: A mono-chlorinated derivative.
6-Chloroisoindoline: Another mono-chlorinated derivative.
Uniqueness
5,6-Dichloroisoindoline is unique due to the presence of two chlorine atoms at specific positions on the isoindoline ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its mono-chlorinated counterparts. The presence of two chlorine atoms can enhance the compound’s reactivity and potential biological activity .
Properties
CAS No. |
15997-90-7 |
|---|---|
Molecular Formula |
C8H8Cl3N |
Molecular Weight |
224.5 g/mol |
IUPAC Name |
5,6-dichloro-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C8H7Cl2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H |
InChI Key |
NIUYQVYLWQMFRM-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=C(C=C2CN1)Cl)Cl |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



